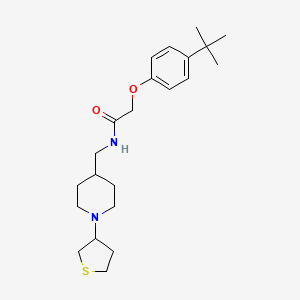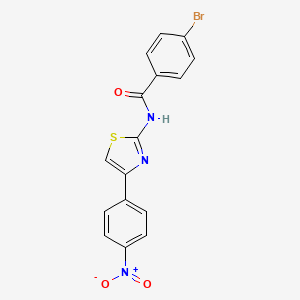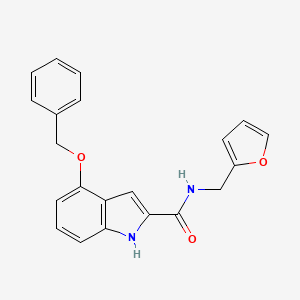
2-(3,5-Difluorophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Difluorophenoxy)acetic acid is a chemical compound with the molecular formula C8H6F2O3 . It is used as an intermediate in the synthesis of liquid crystal materials and antifungal agents .
Molecular Structure Analysis
The molecular structure of this compound consists of a two-ring structure with two fluorine atoms and an acetic acid group . The InChI code for this compound is 1S/C8H6F2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 188.13 . The compound should be stored at temperatures between 0-8°C .科学的研究の応用
Adsorption Studies
The adsorption behavior of phenoxy acetic acid derivatives, which include compounds like 2-(3,5-Difluorophenoxy)acetic acid, has been studied extensively. For instance, Khan and Akhtar (2011) investigated the adsorption of 2,4,5-Trichlorophenoxy acetic acid on cation-exchangers, providing insights into the adsorption mechanisms and thermodynamics (Khan & Akhtar, 2011).
Fluorographic Detection
Fluorographic procedures have been optimized using acetic acid as a solvent, where derivatives of phenoxy acetic acid play a role in the efficient detection of radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).
Conformational Comparisons
Research by Lynch et al. (2003) includes studies on the conformational aspects of phenoxyacetic acid derivatives in different states, offering valuable data on the structural behavior of these compounds (Lynch et al., 2003).
Synthesis of Derivatives
Dai et al. (2006) reported on the asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which may include derivatives like this compound. This research highlights the methods and implications for synthesizing such complex molecules (Dai, Trullinger, Liu, & Dussault, 2006).
Electrochromic Properties
Studies on the synthesis and electrochromic properties of acetic acid-modified polymers, such as those derived from terthiophene oligomers, offer insights into potential applications in electronic and optical devices (Zhang et al., 2016).
Environmental and Health Impacts
Research on the environmental and health impacts of phenoxyacetic acid derivatives is also significant. For example, Gandhi, Wandji, and Snedeker (2000) critically evaluated the cancer risk associated with 2,4-Dichlorophenoxyacetic acid, a compound structurally similar to this compound (Gandhi, Wandji, & Snedeker, 2000).
作用機序
Biochemical Pathways
The biochemical pathways affected by 2-(3,5-Difluorophenoxy)acetic acid are currently unknown . Future research could focus on identifying these pathways and understanding their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Safety and Hazards
特性
IUPAC Name |
2-(3,5-difluorophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKQOKIYIPBOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-02-5 |
Source


|
| Record name | 2-(3,5-difluorophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Chloropyridin-3-yl)-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B3015456.png)

![Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate](/img/structure/B3015458.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3015464.png)


![2-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3015468.png)

![(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015472.png)
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3015473.png)

![2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3015477.png)
